molecular formula C5H8O3 B3022804 Methyl 3-Methoxyacrylate CAS No. 34846-90-7

Methyl 3-Methoxyacrylate

Cat. No. B3022804
CAS RN: 34846-90-7
M. Wt: 116.11 g/mol
InChI Key: AUTCCPQKLPMHDN-ONEGZZNKSA-N
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Description

Methyl 3-Methoxyacrylate is a laboratory chemical . It is also known as 2-Propenoic acid, 3-methoxy-, methyl ester .


Synthesis Analysis

Methyl 3-Methoxyacrylate can be synthesized from methyl vinyl ether and trichloroacetyl chloride as starting material via addition-elimination reaction, elimination reaction, haloform reaction, and elimination reaction . Another method involves the use of 3,3-dimethoxy methyl propionate through heating and gasifying, followed by a series of reactions catalyzed by p-Toluenesulfonic Acid agent .


Molecular Structure Analysis

The molecular formula of Methyl 3-Methoxyacrylate is C5H8O3 . The molecular weight is 116.12 .


Chemical Reactions Analysis

The [3+2] cycloaddition reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate has been studied . This reaction is characterized by a completely ortho regioselectivity and a moderate exo stereoselectivity .


Physical And Chemical Properties Analysis

Methyl 3-Methoxyacrylate is a liquid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 155.3±0.0 °C at 760 mmHg, and a flash point of 62.8±0.0 °C . It is soluble in water .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

MAME serves as a valuable building block in organic synthesis. Researchers utilize it to create various heterocyclic compounds, including pyrimidines, pyrazoles, and isoxazoles . Additionally, MAME plays a crucial role in the synthesis of antibiotics like Ceftibuten, a third-generation wide-spectrum oral antibiotic .

Polymer Chemistry and Reactive Polymers

MAME belongs to the family of (meth)acrylates, which are widely used in polymer chemistry. These functional (meth)acrylates act as reactive ester precursors, allowing for the straightforward synthesis of reactive polymers. They serve as polymeric reagents or supports in biochemical and chemical applications. The leaving groups in MAME readily react with alcohols and amines, facilitating the one-step formation of cross-linked, bead-structured resins containing chemically reactive functional groups .

Safety and Hazards

Methyl 3-Methoxyacrylate is combustible and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl (E)-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTCCPQKLPMHDN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863617
Record name (E)-3-Methoxyacrylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Methoxyacrylate

CAS RN

5788-17-0, 34846-90-7
Record name 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5788-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl trans-3-methoxy acrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methoxyacrylic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-3-methoxyacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-Methoxyacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRANS-3-METHOXYACRYLATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Methyl 3-Methoxyacrylate?

A1: Methyl 3-Methoxyacrylate serves as a valuable building block in organic synthesis. For instance, it plays a crucial role in producing the side chain of Ceftibuten, an antibiotic. [] Furthermore, it acts as a key precursor in synthesizing Silthiofam, a novel fungicide developed for wheat crops. []

Q2: Can you elaborate on the significance of Methyl 3-Methoxyacrylate in synthesizing Silthiofam?

A2: Researchers developed a cost-effective synthesis route for Silthiofam utilizing Methyl 3-Methoxyacrylate. This six-step process, achieving a yield of approximately 60%, starts with readily available precursors, 3-chloro-2-butanone and Methyl 3-Methoxyacrylate. Notably, the synthesis features a unique thiophene-3-carboxylate formation involving a cycloaddition reaction between 3-mercapto-2-butanone and Methyl 3-Methoxyacrylate, followed by acid-catalyzed aromatization. []

Q3: Are there alternative methods for synthesizing Methyl 3-Methoxyacrylate?

A3: Yes, several synthesis methods exist. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. The reaction proceeds through a methanol removal step using catalysts like molecular sieve, activated carbon, alumina-loading acid, or alumina microsphere catalysts. [] Another method involves a one-pot reaction between Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid. []

Q4: What are the advantages of the one-pot synthesis method for Methyl 3-Methoxyacrylate?

A4: The one-pot synthesis method offers several advantages. Firstly, the starting material, Methyl 3-methoxy-3-R-oxypropionate, can be easily produced from vinyl R ether and trichloroacetic chloride. Notably, vinyl R ether has a high boiling point, simplifying its transportation and storage. Secondly, the one-pot process streamlines the synthesis by combining Methyl 3-methoxy-3-R-oxypropionate and methanol in a single reaction vessel with the catalyst, resulting in a straightforward and industrially scalable procedure. []

Q5: How is Methyl 3-Methoxyacrylate employed in Heck reactions?

A5: Methyl 3-Methoxyacrylate demonstrates regioselective α-arylation when used in Heck reactions catalyzed by the tetrakis(diphenylphosphanylmethyl)cyclopentane/palladium complex. This reaction generally produces a mixture of (Z) and (E) isomers, which can be converted into a single ketone product through acid treatment. Interestingly, the stereoselectivity of this reaction, favoring (Z) isomers, increases with electron-rich or sterically congested aryl bromides. []

Q6: Has computational chemistry been used to study Methyl 3-Methoxyacrylate?

A6: Yes, Molecular Electron Density Theory (MEDT) computational studies have investigated the mechanism, reactivity, and selectivity of non-polar [3+2] cycloaddition reactions involving Methyl 3-Methoxyacrylate, specifically with quinazoline-3-oxide. []

Q7: Are there any known derivatives of Methyl 3-Methoxyacrylate with potential applications?

A7: Research has explored Methyl 3-Methoxyacrylate derivatives, particularly for their fungicidal properties. These derivatives have been investigated for their potential use in fungicidal compositions and methods for combating fungal infections. []

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